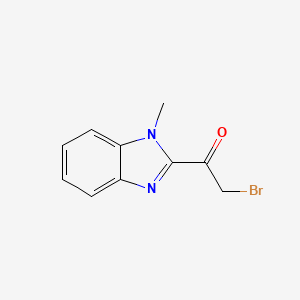

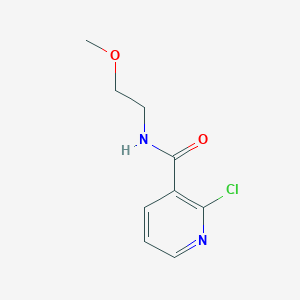

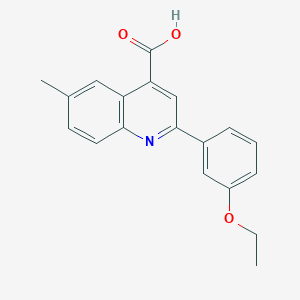

2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone and related compounds has been explored through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to yield 1-substituted benzimidazoles, which may be related to the target compound . Another method includes the preparation of 2-bromo-1-(3,4-dimethylphenyl)ethanone, which is then converted into thiazole derivatives through reactions with different reagents . Although the exact synthesis of the target compound is not detailed, these methods provide insight into potential synthetic routes that could be adapted for its production.

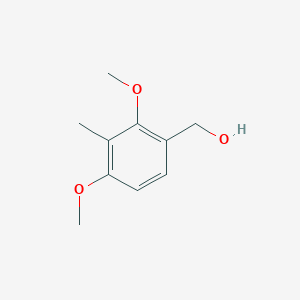

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In the case of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone, the addition of a bromine atom at the 2-position and a 1-ethanone group would influence the electronic and steric properties of the molecule. The spectral characterization of similar compounds, such as 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols, includes techniques like IR, 1H, and 13C NMR, which could be applied to analyze the target compound .

Chemical Reactions Analysis

Benzimidazole derivatives exhibit a range of reactivities. For instance, 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones show behavior towards nucleophiles, leading to the formation of various pyrazole and pyridazine derivatives . Similarly, the reactivity of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone could be explored by investigating its interactions with nucleophiles and other reagents to synthesize novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like bromine and ethanone groups can affect the compound's boiling point, melting point, solubility, and stability. The strong intramolecular hydrogen bonding observed in related compounds suggests that 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone may also exhibit such bonding, which could impact its chemical behavior and interaction with solvents . Additionally, the electronic effects of the bromine atom and the ethanone group would play a role in the compound's reactivity and the types of reactions it can undergo.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Synthesis of Derivatives and Biological Activities : A study by Abdel‐Aziz et al. (2011) described the synthesis of a derivative of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone and its potent immunosuppressive and cytotoxic activities against various immune cells and cancer cell lines.

Microwave-mediated Synthesis

- Efficient Synthesis of Heterocycles : Darweesh et al. (2016) discussed the microwave-mediated synthesis of benzimidazole-based heterocycles, showcasing the efficiency and versatility of this method in producing novel compounds. This highlights the importance of the compound in facilitating the synthesis of pharmacologically relevant structures (Darweesh, Mekky, Salman, & Farag, 2016).

Metal Complex Synthesis

- Copper(II) Complexes with Benzimidazol Ligands : The synthesis and characterization of copper(II) complexes using benzimidazole ligands, including a derivative similar to 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone, were described by Karaoğlu et al. (2016). These complexes have potential applications in catalysis and material science (Karaoğlu, Emirik, Menteşe, Zengin, & Serbest, 2016).

Pharmacological Activity

- **Anticancer Activity of Imidazo[1,2-A]Benzimidazoles**: Zhukovskaya et al. (2018) synthesized a series of compounds using 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone and tested them for various pharmacological activities. Their research indicated the potential of these derivatives in medicinal chemistry, particularly for anticancer therapies (Zhukovskaya et al., 2018).

One-Pot Synthesis for Quinoxaline Derivatives

- Synthesis of Quinoxaline Derivatives : Dubey et al. (2008) reported a one-pot synthesis method for 2-(1-alkyl/aralkyl-1H-benzimidazole-2-yl)-quinoxaline derivatives, highlighting the role of 2-bromo-1-(1-alkyl/aralkyl-1H-benzimidazole-2-yl)-ethanone in facilitating this synthesis. This process emphasizes the utility of the compound in creating complex molecular structures (Dubey, Prasada Reddy, & Srinivas, 2008).

Spectrophotometric Determination of Metals

- Spectrophotometric Metal Determination : Syamasundar et al. (2006) utilized 1-(benzimidazol-2-yl) ethanone thiosemicarbazone, a derivative, for the extraction and determination of Cobalt (II) ions. This study demonstrates the compound's application in analytical chemistry for metal ion detection (Syamasundar, Chari, & Shobha, 2006).

Synthesis of Zinc(II) Complexes

- Complexation with Zinc(II) Ions : Tavman (2006) researched the synthesis and characterization of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ions. This indicates the compound's role in forming complexes with metal ions, useful in coordination chemistry (Tavman, 2006).

Eigenschaften

IUPAC Name |

2-bromo-1-(1-methylbenzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-13-8-5-3-2-4-7(8)12-10(13)9(14)6-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFRWYRANOMZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383548 | |

| Record name | 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone | |

CAS RN |

56653-43-1 | |

| Record name | 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)